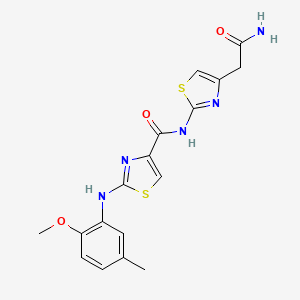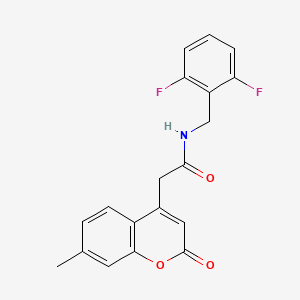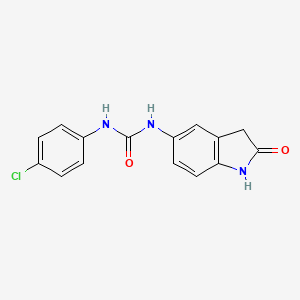![molecular formula C25H24N4O6S B2580141 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892275-40-0](/img/no-structure.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H24N4O6S and its molecular weight is 508.55. The purity is usually 95%.
BenchChem offers high-quality N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Synthesis Routes : A study by Marsham et al. (1989) detailed the synthesis of various N10-propargylquinazoline antifolates, including compounds with structures similar to the queried chemical. They explored different substituents at the C2 position, which significantly influenced the compounds' solubility and potency as potential antitumor agents (Marsham et al., 1989).
Chemical Properties and Reactions : Research by Saitoh et al. (2001) on related tetrahydroisoquinoline compounds demonstrated the effect of boron trifluoride diethyl etherate on cyclization reactions. This study provided insights into the chemical behavior and potential modifications of similar quinazoline derivatives (Saitoh et al., 2001).
Biological and Pharmacological Screening
Diuretic and Antihypertensive Properties : A study by Rahman et al. (2014) synthesized and evaluated a series of quinazoline derivatives for their diuretic and antihypertensive activities. This research is relevant for understanding the potential pharmacological applications of similar quinazoline compounds (Rahman et al., 2014).
Potential as HDAC Inhibitors : Liu et al. (2015) developed 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, demonstrating their potential as potent histone deacetylase (HDAC) inhibitors. These compounds showed cytotoxicity to prostate cancer cells, suggesting the relevance of similar quinazoline derivatives in cancer research (Liu et al., 2015).
Miscellaneous Applications
- Photostable Fluorescent Labels : Boyarskiy et al. (2008) synthesized water-soluble fluorescent dyes from compounds including 1,2,3,4-tetrahydroquinoline. These dyes were used as amino reactive fluorescent labels for biological microscopy, indicating the potential use of quinazoline derivatives in imaging and labeling applications (Boyarskiy et al., 2008).
作用機序
Target of Action
The primary targets of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide are Carbonic anhydrase 1 and Carbonic anhydrase 2 . These enzymes play a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the reaction of 4-methoxybenzaldehyde, 2-nitrobenzaldehyde, ethyl acetoacetate, and sulfanilamide to form the intermediate compound, which is then reacted with ammonium acetate and acetic anhydride to yield the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "sulfanilamide", "ammonium acetate", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of piperidine to form 3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester.", "Step 2: Reduction of 2-nitrobenzaldehyde to 2-amino-5-nitrobenzaldehyde using sodium dithionite.", "Step 3: Reaction of 2-amino-5-nitrobenzaldehyde with sulfanilamide in the presence of acetic acid to form N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboximide intermediate.", "Step 4: Cyclization of the intermediate with ammonium acetate and acetic anhydride to yield the final product, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
CAS番号 |
892275-40-0 |
製品名 |
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
分子式 |
C25H24N4O6S |
分子量 |
508.55 |
IUPAC名 |
3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H24N4O6S/c1-35-19-7-2-17(3-8-19)15-29-24(31)21-11-6-18(14-22(21)28-25(29)32)23(30)27-13-12-16-4-9-20(10-5-16)36(26,33)34/h2-11,14H,12-13,15H2,1H3,(H,27,30)(H,28,32)(H2,26,33,34) |
InChIキー |
WRQDPXOHSTZOBL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)NC2=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3,5-dimethoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2580066.png)


![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide](/img/structure/B2580070.png)


![2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2580075.png)
![(1S,5R)-3-(Bromomethyl)bicyclo[3.2.0]heptane](/img/structure/B2580078.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2580079.png)